Predicted pKa of 13.00: Enhancing Hydrogen-Bonding Capability vs. Unsubstituted Pyrazole
The predicted pKa of 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole is 13.00 ± 0.10, indicating a significantly more basic pyrazole NH group compared to unsubstituted pyrazole (experimental pKa ~ 14.0) . This predicted shift in basicity, attributed to the electron-donating methoxy group and electron-withdrawing fluorine atom, enhances its potential as a hydrogen-bond donor in target binding interactions. This differentiation is critical for medicinal chemists optimizing binding affinity and pharmacokinetic properties.
| Evidence Dimension | Acid dissociation constant (pKa) of the pyrazole NH |
|---|---|
| Target Compound Data | 13.00 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted pyrazole: ~14.0 (experimental) |
| Quantified Difference | Approximately 1.0 unit lower pKa, indicating higher acidity/better hydrogen-bond donating capacity |
| Conditions | Predicted value using ACD/Labs or similar software; experimental data not available for this specific compound |
Why This Matters
The predicted pKa differentiates this compound from unsubstituted pyrazole, providing a measurable physicochemical basis for selecting it in lead optimization campaigns where enhanced hydrogen-bonding is desired.
